molecular formula C₁₉H₂₆N₆O B560653 Ca2+ channel agonist 1 CAS No. 1402821-24-2

Ca2+ channel agonist 1

Cat. No. B560653
CAS RN: 1402821-24-2
M. Wt: 354.45
InChI Key: LKXPLOHGQSEPEM-UHFFFAOYSA-N
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Description

“Ca2+ channel agonist 1” is an agonist of the N-type Ca2+ channel and an inhibitor of Cdk2 . It has EC50s of 14.23 μM and 3.34 μM, respectively . It is used as a potential treatment for motor nerve terminal dysfunction .

Scientific Research Applications

Control of Astrocytic Ca2+ Signaling

Ca2+ channel agonist 1 plays a central role in the modulation of neuronal function . Activation of metabotropic glutamate receptors (mGluR) by glutamate released during an increase in synaptic activity triggers coordinated Ca2+ signals in astrocytes . This process is critical for the generation of glutamate-initiated astrocytic Ca2+ signaling .

Role in Nitric Oxide-Dependent S-Nitrosylation

The Ca2+ channel agonist 1 is involved in nitric oxide-dependent S-nitrosylation of Ca2+ homeostasis modulator 1 channels . This process is critical for the generation of glutamate-initiated astrocytic Ca2+ signaling .

Involvement in ATP Release

The opening of CALHM1 channels, which are activated by Ca2+ channel agonist 1, provides a pathway for ATP release . This subsequently leads to the purinergic receptor-dependent activation of Cx43 hemichannels and Panx-1 channels, contributing to astrocytic Ca2+ signaling .

Role in Cell Regulation

The therapeutic and pharmacologic utility of the Ca2+ channel antagonists, including Ca2+ channel agonist 1, has served to focus attention on the roles of Ca2+ in cell regulation . It interacts with several drug classes at critical loci of Ca2+ regulation .

Potential Treatment for Motor Nerve Terminal Dysfunction

Ca2+ channel agonist 1 is an agonist of N-type Ca2+ channel and an inhibitor of Cdk2 . It is used as a potential treatment for motor nerve terminal dysfunction .

Role in Cardiovascular Disorders

Ca2+ channel agonist 1, being a Ca2+ channel antagonist, has a substantial therapeutic reputation in a variety of cardiovascular disorders ranging from some cardiac arrhythmias to angina, hypertension, peripheral vascular disorders, cardioprotection, and cardiomyopathy .

Mechanism of Action

“Ca2+ channel agonist 1” acts as an agonist of the N-type Ca2+ channel and an inhibitor of Cdk2 . This dual action suggests that it may modulate calcium ion flow through these channels, potentially affecting a variety of cellular processes .

Safety and Hazards

“Ca2+ channel agonist 1” is described as toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, immediate washing with plenty of water is recommended .

Future Directions

While specific future directions for “Ca2+ channel agonist 1” are not mentioned in the search results, there is ongoing research into the roles of Ca2+ channels in various physiological processes . This suggests that new therapeutic applications for “Ca2+ channel agonist 1” and similar compounds could be discovered in the future .

properties

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXPLOHGQSEPEM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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